

role of 3,5,5-Trimethylhexanal in flavor chemistry

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Compound of Interest

Compound Name: **3,5,5-Trimethylhexanal**

Cat. No.: **B1630633**

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An Application Guide to the Role of **3,5,5-Trimethylhexanal** in Flavor Chemistry For Researchers, Scientists, and Product Development Professionals

Abstract

This document provides a comprehensive technical guide on **3,5,5-trimethylhexanal** (CAS 5435-64-3), a significant branched-chain aliphatic aldehyde in the field of flavor and fragrance chemistry. While not reported to occur naturally in foods, its unique sensory profile has led to its adoption as a synthetic flavoring agent.^[1] This guide delves into its physicochemical properties, industrial synthesis, sensory characteristics, and diverse applications. Detailed analytical and sensory evaluation protocols are provided to equip researchers and industry professionals with the necessary tools for its effective utilization and quality control.

Introduction: Understanding 3,5,5-Trimethylhexanal

3,5,5-Trimethylhexanal is a nine-carbon aldehyde (C₉H₁₈O) characterized by a branched alkyl chain.^{[2][3]} This specific molecular structure, featuring methyl groups at the 3 and 5 positions, imparts steric hindrance and influences its reactivity and, most importantly, its interaction with olfactory receptors.^[2] Unlike many flavor compounds that are identified from natural sources, **3,5,5-trimethylhexanal** is primarily a synthetic ingredient, produced on an industrial scale for its desirable aroma characteristics.^[4] Its primary role is as a flavor and fragrance ingredient, but it also serves as a valuable chemical intermediate for the synthesis of other commercially important molecules, including derivatives used in high-performance lubricants and precursors for Vitamin E synthesis.^{[5][6]}

Physicochemical Properties and Sensory Profile

A thorough understanding of the physical and chemical properties of a flavor ingredient is fundamental to its effective application, governing its solubility, volatility, and stability in various food matrices.

Physicochemical Data

The key properties of **3,5,5-trimethylhexanal** are summarized below.

Property	Value	Source(s)
CAS Number	5435-64-3	[3]
Molecular Formula	C9H18O	[3]
Molecular Weight	142.24 g/mol	[2][7]
Appearance	Colorless to pale yellow liquid	[8][9]
Density	~0.817 g/mL at 25 °C	[4]
Boiling Point	67-68 °C at 2.5 mmHg; ~173 °C at 760 mmHg	[4][5]
Melting Point	< -60 °C	[5][10]
Flash Point	34 °C (93.2 °F) - closed cup	[11]
Water Solubility	Very slightly soluble (e.g., 0.01% at 20 °C)	[5]
logP (o/w)	~2.5 - 3.1	[2][12]

Organoleptic and Sensory Profile

The sensory perception of **3,5,5-trimethylhexanal** is complex and multifaceted, making it a versatile component in flavor formulations. Its branched structure contributes to a profile distinct from linear aldehydes of similar carbon number.

The primary descriptors for its aroma include:

- Aldehydic & Fatty: A characteristic note common to aldehydes, providing a waxy or fatty sensation.[10]
- Green & Grassy: Evokes fresh-cut grass, leafy, and weedy notes.[2][10]
- Citrus: A fresh, zesty character reminiscent of citrus peel.[2][10]
- Earthy: A foundational, slightly soil-like note.[4][13]

Its taste profile at a concentration of 10 ppm is described as green, cooling, herbal, woody, and musty, with nuances of berry and melon.[14] This combination allows it to be used to introduce freshness and complexity in a variety of flavor systems.

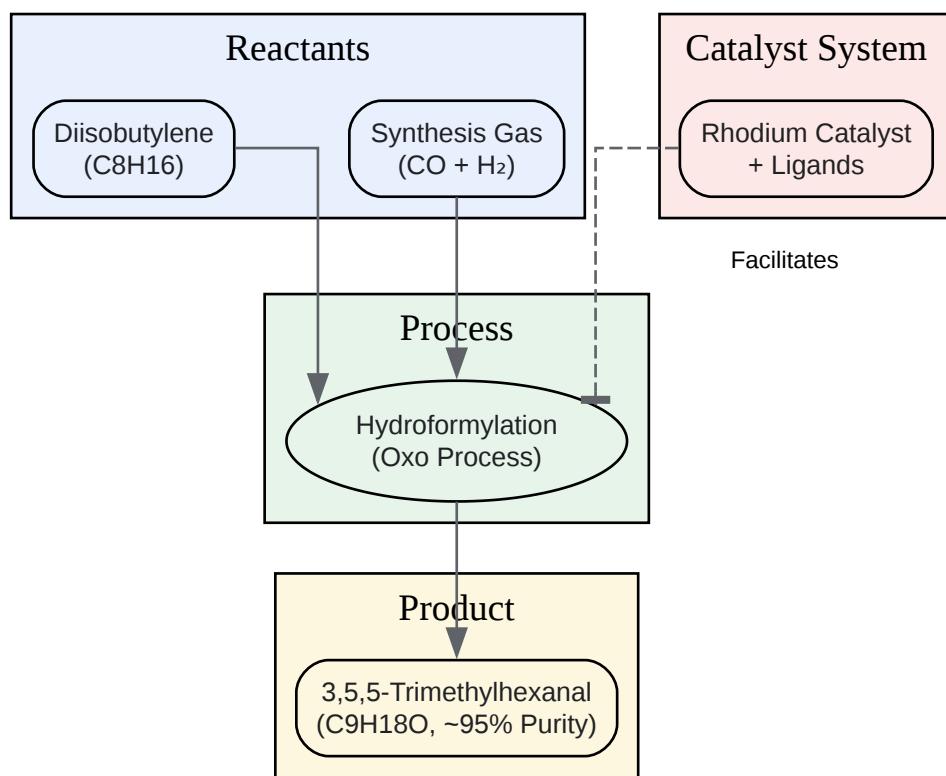
Industrial Synthesis Pathway

The commercial production of **3,5,5-trimethylhexanal** is not based on extraction from natural sources but on a well-established chemical process known as hydroformylation (or the oxo reaction).[2][15]

The typical synthesis involves:

- Starting Material: Diisobutylene, a dimer of isobutylene, serves as the C8 backbone.
- Reagents: Synthesis gas, which is a mixture of carbon monoxide (CO) and hydrogen (H₂), is used to introduce the aldehyde functional group.[16]
- Catalysis: The reaction is facilitated by a metal catalyst, typically a rhodium-based complex, often in conjunction with phosphine ligands to improve selectivity and reaction conditions.[16][17]
- Reaction Conditions: The process is carried out under controlled temperature (90-120°C) and pressure (0.5-6 MPa).[2][16]

The resulting product is an isomeric mixture, with **3,5,5-trimethylhexanal** comprising approximately 95% of the final "isononanal" product.[15]



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Caption: Industrial synthesis of **3,5,5-trimethylhexanal** via hydroformylation.

Applications in the Food & Beverage Industry

As a FEMA GRAS (Generally Recognized as Safe) substance (FEMA No. 3524), **3,5,5-trimethylhexanal** is approved for use as a flavoring agent in a wide array of consumer products.^[15] Its function is to impart specific notes or to modify and enhance existing flavor profiles.

Food Category	Typical Usage Levels (ppm)	Maximum Usage Levels (ppm)
Baked Goods	14.00	20.00
Hard Candy	5.30	30.00
Soft Candy	5.30	30.00
Frozen Dairy	1.00	2.00
Nonalcoholic Beverages	1.00	3.00
Gelatins & Puddings	4.00	7.00
Chewing Gum	0.09	0.09
Sweet Sauces	0.60	0.60

Data sourced from Fenaroli's Handbook of Flavor Ingredients.[\[15\]](#)

Analytical and Quality Control Protocols

Rigorous analytical control is essential to ensure the purity, consistency, and correct quantification of **3,5,5-trimethylhexanal** in both its raw form and in finished products.

Protocol 5.1: Purity Assessment by Gas Chromatography (GC-FID)

Objective: To determine the purity of a neat sample of **3,5,5-trimethylhexanal**.

Causality: Gas chromatography is the standard method for analyzing volatile and thermally stable compounds like aldehydes.[\[2\]](#) A non-polar or mid-polar capillary column separates compounds based on their boiling points and interaction with the stationary phase. The Flame Ionization Detector (FID) provides a robust and linear response to hydrocarbons, making it ideal for quantification.

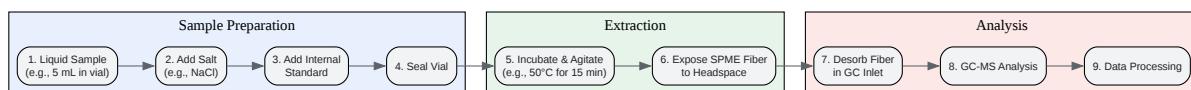
Methodology:

- Sample Preparation: Prepare a 1% (v/v) solution of **3,5,5-trimethylhexanal** in a high-purity solvent such as hexane or ethanol.
- Instrument: A gas chromatograph equipped with an FID.
- GC Parameters:
 - Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
 - Injection Volume: 1 µL.
 - Inlet Temperature: 250 °C.
 - Split Ratio: 50:1.
 - Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.
 - Oven Program:
 - Initial Temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Final Hold: Hold at 250 °C for 5 minutes.
 - Detector Temperature: 280 °C.
- Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of **3,5,5-trimethylhexanal** by the total peak area of all components, expressed as a percentage. Commercial grades should exhibit a purity of ≥95%.^[6]

Protocol 5.2: Trace Analysis in a Liquid Matrix via Headspace SPME-GC-MS

Objective: To identify and quantify **3,5,5-trimethylhexanal** in a complex liquid matrix like non-alcoholic beer or fruit juice.

Causality: For trace-level analysis in complex matrices, direct injection is often not feasible. Headspace (HS) sampling isolates volatile compounds from the non-volatile matrix. Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a coated fiber to adsorb and concentrate analytes from the headspace, significantly improving sensitivity. Mass Spectrometry (MS) provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern.



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Caption: Workflow for SPME-GC-MS analysis of volatile compounds.

Methodology:

- **Sample Preparation:**
 - Place 5 mL of the liquid sample into a 20 mL headspace vial.
 - Add 1.5 g of sodium chloride (NaCl) to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace (salting-out effect).
 - Spike the sample with a known concentration of an appropriate internal standard (e.g., d6-heptanal).
 - Immediately seal the vial with a magnetic crimp cap.
- **SPME Parameters:**
 - SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a good choice for broad-range volatile analysis.
 - Incubation: Incubate the vial at 50 °C for 15 minutes with agitation.

- Extraction: Expose the SPME fiber to the headspace for 30 minutes under continued incubation and agitation.
- GC-MS Parameters:
 - Desorption: Retract the fiber and immediately introduce it into the GC inlet, set at 250 °C, for a 5-minute thermal desorption.
 - GC Column & Oven Program: Use parameters similar to Protocol 5.1.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 350.
 - Source Temperature: 230 °C.
- Data Analysis:
 - Identification: Identify the **3,5,5-trimethylhexanal** peak by comparing its retention time and mass spectrum with an authentic standard. Key identifying ions should be present.
 - Quantification: Construct a calibration curve using standards prepared in a model matrix. Quantify the analyte by comparing its peak area ratio to the internal standard against the calibration curve.

Regulatory and Safety Considerations

The use of **3,5,5-trimethylhexanal** in food is well-regulated.

- JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated it and expressed "no safety concern at current levels of intake when used as a flavouring agent".
[\[15\]](#)
[\[18\]](#)
- FEMA: It holds FEMA GRAS status (No. 3524), permitting its use in food sold in the United States.
[\[15\]](#)

- IFRA: The International Fragrance Association (IFRA) provides guidelines for its use in various categories of consumer products to ensure safety, particularly concerning skin sensitization.[1][4]

From a handling perspective, **3,5,5-trimethylhexanal** is classified as a flammable liquid and a potential skin irritant.[11] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are required.

Conclusion

3,5,5-Trimethylhexanal is a purely synthetic yet vital component in the palette of modern flavorists and perfumers. Its characteristic green, aldehydic, and citrus notes provide a unique freshness that is difficult to replicate with other ingredients. Its utility is underpinned by a robust industrial synthesis process and a clear regulatory framework. For scientists and developers, the application of precise analytical techniques like GC-MS and standardized sensory protocols is paramount to harnessing its full potential, ensuring product quality, consistency, and safety.

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